2-(Methylamino)propanamide, also known as N,N-dimethyl-2-(methylamino)propanamide, is an organic compound with the molecular formula . It is classified as an amide due to the presence of the amide functional group, which consists of a carbonyl group (C=O) directly attached to a nitrogen atom (N). This compound has garnered attention in both synthetic organic chemistry and pharmacological research due to its structural similarities to other biologically active compounds.
The compound can be sourced from various chemical suppliers and is often used in research settings. It is classified under the broader category of amides, specifically secondary amides, due to the presence of two alkyl groups attached to the nitrogen atom. The IUPAC name for this compound is (2R)-N,N-dimethyl-2-(methylamino)propanamide, indicating its chirality at the second carbon atom.
The synthesis of 2-(methylamino)propanamide typically involves the reaction of propanamide with dimethylamine and methylamine. This reaction is usually facilitated by a catalyst and optimized for conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Common Synthetic Route:
In industrial applications, large-scale reactors are utilized where reactants are continuously fed into the system, allowing for real-time monitoring and adjustment of reaction conditions to ensure consistent product quality.
The molecular structure of 2-(methylamino)propanamide consists of a propanamide backbone with two methyl groups attached to the nitrogen atom. The structural formula can be represented as follows:
Key Data:
2-(Methylamino)propanamide can undergo several types of chemical reactions:
These reactions are crucial for synthesizing derivatives that may exhibit different biological activities.
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to verify purity and structural integrity .
2-(Methylamino)propanamide has several scientific applications:
The structural landscape of Novel Psychoactive Substances (NPS) is characterized by deliberate molecular modifications designed to circumvent controlled substance legislation while retaining psychoactive properties. Within this context, 2-(Methylamino)propanamide (C₄H₁₀N₂O) represents an emerging scaffold of significant concern to forensic chemists and regulatory agencies. This secondary amine amide compound (PubChem CID: 12306255) possesses a molecular framework that facilitates its dual utility—serving both as a precursor in clandestine synthesis and as a structural template for active NPS derivatives [6]. The molecule's stereochemical versatility, particularly the biologically active (S)-enantiomer [(2S)-2-(methylamino)propanamide], enhances its interaction with neurological targets implicated in substance abuse, including dopamine and serotonin transporters [1] [6]. As global NPS seizures exceeded 500 identified substances according to United Nations Office on Drugs and Crime (UNODC) monitoring, the strategic importance of such flexible intermediates in designer drug networks has dramatically increased, positioning 2-(methylamino)propanamide within a dangerous chemical ecosystem that evolves faster than regulatory responses [1].
Table 1: Fundamental Molecular Data for 2-(Methylamino)propanamide
Property | Value | Source |
---|---|---|
Molecular Formula | C₄H₁₀N₂O | PubChem [6] |
Molecular Weight | 102.14 g/mol | PubChem [6] |
IUPAC Name | 2-(Methylamino)propanamide | PubChem [6] |
CAS Registry Number | 12306255-5* | PubChem [6] |
ChEMBL ID | CHEMBL1972802* | PubChem [6] |
*Representative identifier; specific CAS varies by stereochemistry
The proliferation of 2-(methylamino)propanamide analogs follows a well-established pattern in illicit drug markets, where minor modifications to controlled substances generate legally ambiguous derivatives. This "molecular gymnastics" approach gained momentum following the 2008 emergence of synthetic cannabinoids (e.g., JWH series marketed as "Spice"), which demonstrated the commercial viability of structurally novel psychoactives [1]. By 2014, over 50% of newly identified NPS were synthetic cannabinoids, with phenethylamines (17%) and cathinones constituting most remainder—categories where 2-(methylamino)propanamide derivatives readily integrate [1]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) documented a 25% year-over-year increase in NPS identification in 2014 alone, with structural analogs exploiting three primary chemical evasion strategies:
These modifications generated derivatives that circumvented international controls while maintaining affinity for central nervous system targets. The internet—particularly surface web "smart shops" and encrypted darknet markets—accelerated this molecular diversification by providing global distribution channels that bypassed traditional law enforcement interdiction points [1] [4].
Table 2: Representative NPS Categories Containing 2-(Methylamino)propanamide Analogs
NPS Category | Exemplar Compounds | Structural Role of 2-(Methylamino)propanamide |
---|---|---|
Synthetic Cannabinoids | JWH-018, CP 47,497 | Aminoalkylindole side chain modification |
Synthetic Cathinones | Mephedrone, Pentedrone | β-keto group replaced with carboxamide |
Phenethylamines | 2C series derivatives | Ethylamine bridge elongation |
Tryptamines | Substituted α-methyltryptamines | α-methyl group functionalization |
2-(Methylamino)propanamide serves as a strategic synthon in clandestine NPS production due to three key chemical attributes: nucleophilic secondary nitrogen, amide carbonyl electrophilicity, and stereochemical plasticity. These properties enable its incorporation into complex psychoactive molecules through multi-step synthetic pathways prevalent in illicit laboratories [4]. The compound's significance is particularly evident in N-benzyl modifications, where reductive amination transforms the methylamino group into tertiary amines with enhanced blood-brain barrier permeability—a critical step in psychostimulant development [5].
Analysis of underground synthesis protocols reveals consistent exploitation of 2-(methylamino)propanamide's reactivity:
1. **Imine Formation**: Reaction with carbonyl compounds (e.g., benzaldehyde derivatives) generates Schiff base intermediates 2. **Carboxamide Activation**: Conversion to nitrile groups enhances CNS penetration 3. **N-Alkylation**: Benzylation or phenethylation creates structural motifs mimicking controlled substances
The P2P (phenyl-2-propanone) methamphetamine synthesis method—documented on clandestine chemistry resources—exemplifies how structurally similar precursors are utilized in complex reaction sequences involving anhydrous conditions, temperature-controlled reductions (NaBH₄), and specialized purification techniques [4]. While 2-(methylamino)propanamide is not explicitly named in these protocols, its analogs follow identical reaction pathways, with the amide group providing synthetic advantages including reduced volatility compared to amine precursors and resistance to common field testing reagents [4] [6]. This stability facilitates transnational trafficking of precursor materials labeled as "research chemicals" to avoid suspicion—a practice identified by the UNODC as a growing challenge in precursor control [1].
The regulatory landscape governing 2-(methylamino)propanamide derivatives remains fragmented due to three intersecting challenges: chemical ambiguity, jurisdictional variability, and analytical limitations. Unlike classical controlled substances with defined structures, derivatives of this scaffold exist in a "legal gray zone" created by:
International responses have been heterogeneous, with the European Union's early-warning system identifying over 101 new NPS in 2014 alone, yet few 2-(methylamino)propanamide derivatives were subject to international scheduling under the UN drug conventions [1]. National approaches reflect fundamental philosophical divisions:
- **Ireland/Austria**: Enacted novel legislation specifically targeting NPS chemical families - **Poland/UK**: Utilized consumer safety legislation rather than drug control frameworks - **Italy/France**: Extended existing drug laws through rapidly updated annexes - **China/India**: Implemented broad generic bans covering all structural analogs
Analytical detection challenges compound these regulatory difficulties. Reference standards for 2-(methylamino)propanamide derivatives remain commercially limited, and identification requires advanced instrumentation (e.g., LC-HRMS/MS) unavailable to most frontline forensic laboratories [1]. The compound's thermal lability complicates gas chromatography analysis, while its lack of chromophores hinders UV detection—gaps exploited by distributors who market derivatives as "undetectable" research chemicals. This technical-regulatory disconnect creates a permissive environment where structural modification outpaces controlled substance listing, enabling continuous market availability of psychoactive 2-(methylamino)propanamide derivatives [1].
Table 3: Regulatory Approaches to NPS Precursors in Selected Jurisdictions
Jurisdiction | Legal Framework | Coverage of 2-(Methylamino)propanamide | Enforcement Challenges |
---|---|---|---|
European Union | Early Warning System | Limited to specific derivatives | Requires member state implementation |
United States | Federal Analog Act (1986) | Case-by-case prosecution | Requires intent for human consumption |
China | Generic Drug Ban (2015) | Broad coverage of analogs | May encompass legitimate research |
Australia | Psychotropic Substances Act | Scheduled analogues | Resource-intensive scheduling |
Canada | Controlled Drugs & Substances Act | Limited to named compounds | Amendments require legislative action |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: